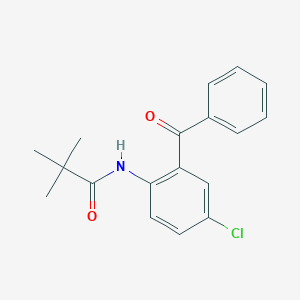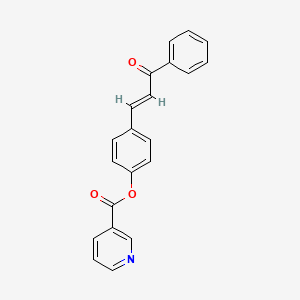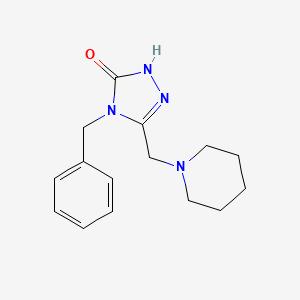![molecular formula C27H24N2O2 B3909457 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B3909457.png)
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone
Vue d'ensemble
Description
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been developed for use in cancer treatment. AQ4N is a bioreductive agent, meaning that it is activated in hypoxic (low oxygen) conditions, which are often present in solid tumors. Once activated, AQ4N produces a cytotoxic metabolite that can kill cancer cells.
Mécanisme D'action
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone is activated in hypoxic conditions by the enzyme NADPH:cytochrome P450 reductase, which is overexpressed in many solid tumors. Once activated, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone produces a cytotoxic metabolite that can kill cancer cells. The mechanism of action of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone is complex and involves multiple pathways, including the induction of apoptosis (programmed cell death) and the inhibition of DNA repair mechanisms.
Biochemical and Physiological Effects
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has also been shown to modulate the immune system, enhancing the body's ability to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone is also highly selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cancer cells. However, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has some limitations. It is not effective in normoxic conditions, and its activation requires the presence of the enzyme NADPH:cytochrome P450 reductase, which may limit its effectiveness in certain types of cancer.
Orientations Futures
There are several future directions for the study of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone. One area of research is the development of new prodrugs that can be activated in different ways, such as by other enzymes or by light. Another area of research is the combination of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further clinical trials to determine the safety and efficacy of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone in the treatment of various types of cancer.
Applications De Recherche Scientifique
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including breast, lung, colon, and prostate cancer. 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has also been shown to enhance the effectiveness of radiation therapy and chemotherapy. Clinical trials of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone are ongoing, and the drug has shown potential as a treatment for glioblastoma, a type of brain cancer.
Propriétés
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-26-21-11-4-5-12-22(21)27(31)25-23(26)13-6-14-24(25)29-18-16-28(17-19-29)15-7-10-20-8-2-1-3-9-20/h1-14H,15-19H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWGVFPVPZFWBA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B3909380.png)
![methyl 4-[bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]benzoate](/img/structure/B3909385.png)
![butyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B3909391.png)
![N'-(2,6-dichlorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B3909394.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-phenylpropylidene)propanohydrazide](/img/structure/B3909395.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3909399.png)
![N-benzyl-5-cyano-6-{[(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-7-carboxamide](/img/structure/B3909411.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B3909438.png)

![3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B3909454.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3909482.png)
![4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3909490.png)